

Zinpyr-1: A Technical Guide to a Fluorescent Zinc Sensor

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Compound of Interest

Compound Name: Zinpyr-1

Cat. No.: B8066988

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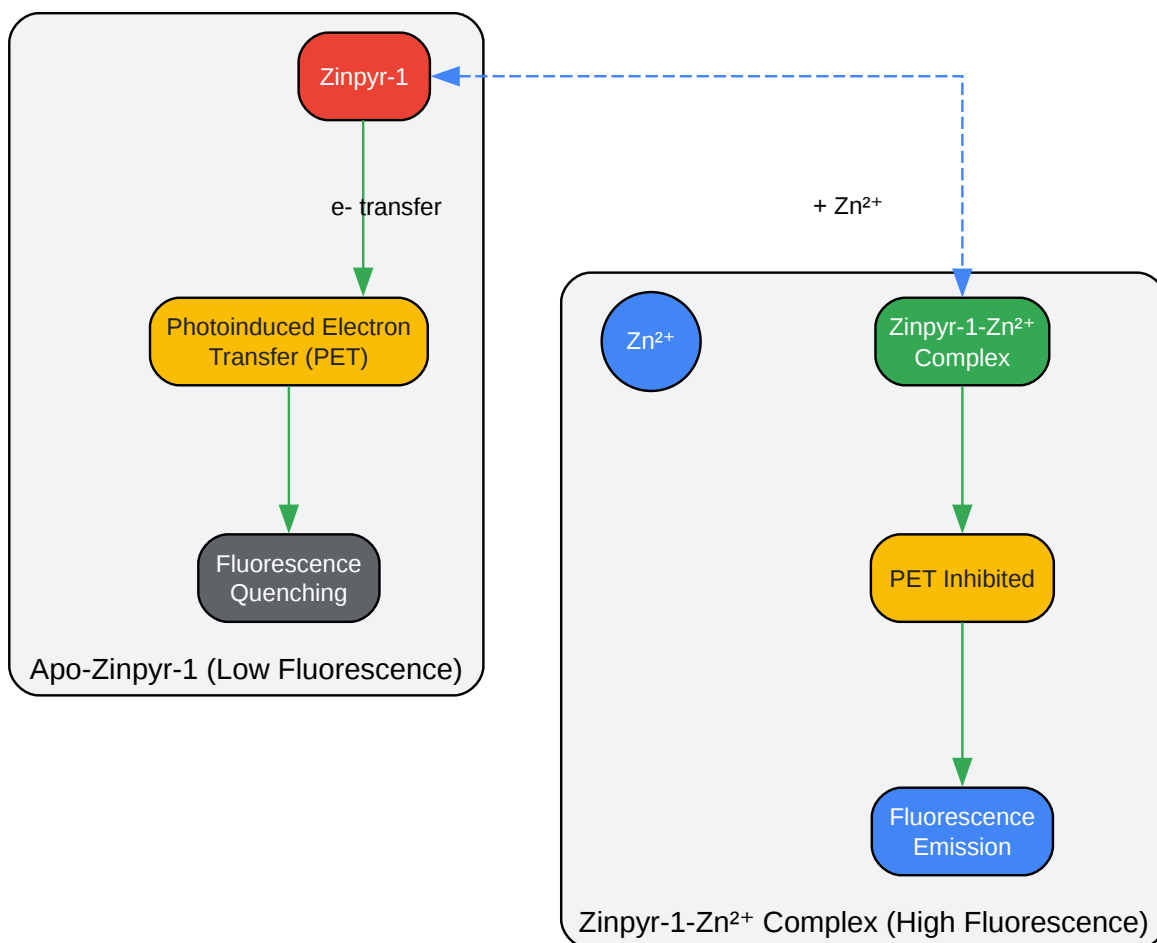
This in-depth technical guide provides a comprehensive overview of **Zinpyr-1**, a widely used fluorescent sensor for the detection of biological mobile zinc. This document details its discovery, mechanism of action, physicochemical properties, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex workflows and mechanisms.

Discovery and Development

Zinpyr-1 was developed as a second-generation fluorescent sensor for zinc (Zn^{2+}), building upon a fluorescein platform.^[1] Its synthesis is a one-step Mannich reaction, making it readily accessible for research purposes.^[1] The design rationale was to create a sensor with excitation and emission wavelengths in the visible range, a high quantum yield, and cell permeability, rendering it suitable for intracellular applications.^[1]

Mechanism of Action

Zinpyr-1 operates on the principle of photoinduced electron transfer (PET). In its unbound state, the lone pair of electrons on the nitrogen atoms of the di(2-picolyl)amine (DPA) chelating moieties quenches the fluorescence of the fluorescein core. Upon binding of a zinc ion, the nitrogen lone pairs are engaged in coordination, which inhibits the PET process. This inhibition of quenching results in a significant enhancement of the probe's fluorescence.^[1]



Mechanism of Zinpyr-1 Zinc Sensing

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Physicochemical and Fluorescence Properties

The quantitative characteristics of **Zinpyr-1** are summarized in the table below, providing a clear comparison of its properties.

Property	Value (Apo-Zinpyr-1)	Value (Zinpyr-1-Zn ²⁺ Complex)	Reference(s)
Dissociation Constant (K _d)	-	~0.7 nM	[2] [3] [4]
Quantum Yield (Φ)	0.38 - 0.39	0.87 - 0.92	[2] [3] [5]
Molar Extinction Coefficient (ε)	79.5 x 10 ³ M ⁻¹ cm ⁻¹ (at 515 nm)	84.0 x 10 ³ M ⁻¹ cm ⁻¹ (at 507 nm)	[2] [3]
Excitation Wavelength (λ _{ex})	515 nm	507 nm	[2] [6] [7]
Emission Wavelength (λ _{em})	~527 nm	~523-527 nm	[8] [9]
Fluorescence Enhancement	-	3 to 5-fold	[1] [3] [10]

Experimental Protocols

Detailed methodologies for two key applications of **Zinpyr-1** are provided below, accompanied by workflow diagrams.

General Workflow for Live-Cell Imaging of Mobile Zn²⁺

This protocol outlines the typical steps for using **Zinpyr-1** to visualize intracellular mobile zinc in cultured cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)

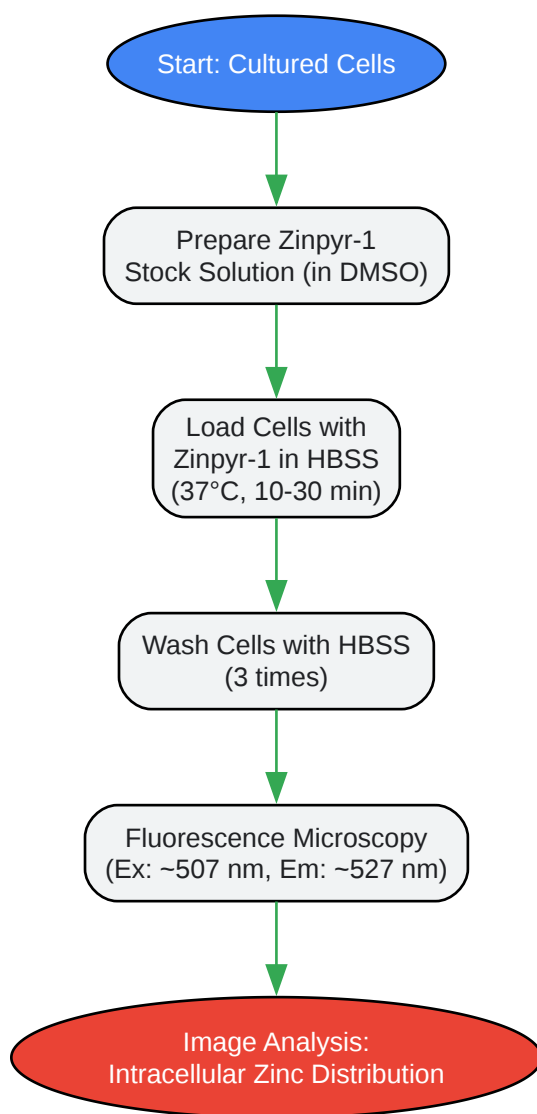
Materials:

- **Zinpyr-1** (often as an acetoxymethyl (AM) ester for cell permeability)
- Anhydrous DMSO
- Cultured cells (e.g., HeLa, neurons) on glass-bottom imaging dishes
- Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

- Fluorescence microscope with appropriate filter sets

Procedure:

- Prepare a **Zinpyr-1** stock solution: Dissolve **Zinpyr-1** in anhydrous DMSO to a concentration of 1-5 mM.
- Cell Loading:
 - Wash cultured cells with HBSS.
 - Incubate cells with 2.5-10 μ M **Zinpyr-1** in HBSS for 10-30 minutes at 37°C in a CO₂ incubator.[\[12\]](#)
- Wash: Wash the cells three times with HBSS to remove excess probe.[\[12\]](#)
- Imaging:
 - Mount the dish on a fluorescence microscope.
 - Excite the sample at ~490-507 nm and collect emission at ~515-550 nm.
 - Capture images to observe the intracellular distribution of zinc-dependent fluorescence.



Live-Cell Imaging Workflow with Zinpyr-1

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Live-Cell Imaging Workflow with **Zinpyr-1**

Quantification of Free Zinc in Human Serum

This protocol describes a fluorimetric microassay for determining the concentration of free zinc in human serum samples.^{[14][15]}

Materials:

- **Zinpyr-1**

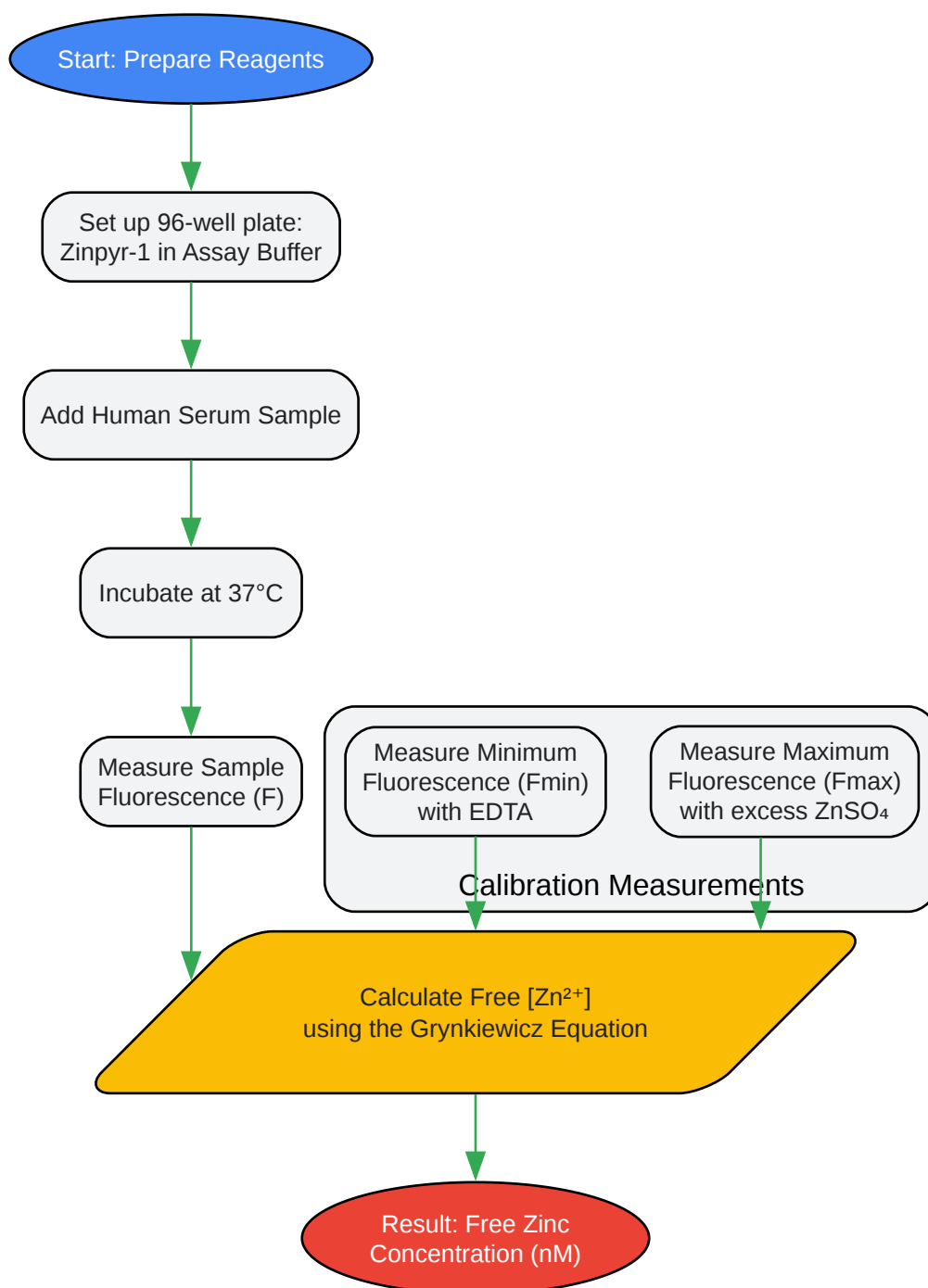
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, cation-depleted)
- Human serum samples
- EDTA solution (for Fmin determination)
- ZnSO₄ solution (for Fmax determination)
- 96-well microplate
- Fluorescence plate reader

Procedure:

- Assay Setup: In a 96-well plate, add **Zinpyr-1** to the assay buffer (final concentration ~0.05 μM).[\[14\]](#)
- Sample Addition: Add a small volume of human serum (e.g., 2 μL to 98 μL of the **Zinpyr-1** solution).[\[14\]](#)
- Incubation: Incubate the plate at 37°C. The fluorescence of the sample (F) is typically measured after a set time (e.g., 90 minutes).[\[14\]](#)
- Determine Minimum Fluorescence (Fmin): To a separate set of wells, add a chelator like EDTA to sequester all zinc, and measure the fluorescence.[\[14\]](#)
- Determine Maximum Fluorescence (Fmax): To another set of wells, add a saturating concentration of ZnSO₄ to fully saturate the **Zinpyr-1**, and measure the fluorescence.[\[14\]](#)
- Calculate Free Zinc Concentration: Use the following formula to calculate the free zinc concentration:[\[14\]](#)

$$[\text{Zn}^{2+}] = K_d * (F - F_{\text{min}}) / (F_{\text{max}} - F)$$

Where K_d is the dissociation constant of the **Zinpyr-1**-zinc complex (~0.7 nM).[\[14\]](#)



Workflow for Free Zinc Quantification in Serum

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Workflow for Free Zinc Quantification in Serum

Applications

Zinpyr-1 has been instrumental in advancing our understanding of zinc biology across various fields. Its applications include:

- **Neurobiology:** Imaging the distribution and dynamics of mobile zinc in neurons, particularly in hippocampal mossy fiber terminals.[\[2\]](#)
- **Cell Biology:** Visualizing and quantifying zinc in subcellular compartments such as the mitochondria and Golgi apparatus.[\[12\]](#)[\[16\]](#)
- **Plant Biology:** Studying zinc homeostasis and transport in plants, for example, by examining zinc localization in the roots of Arabidopsis.[\[10\]](#)[\[17\]](#)
- **Clinical Diagnostics:** Development of assays for measuring free zinc concentrations in biological fluids like serum, which may serve as a biomarker for zinc status.[\[15\]](#)
- **Bacteriology:** Investigating the role of zinc signals in bacteria like E. coli.[\[18\]](#)

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